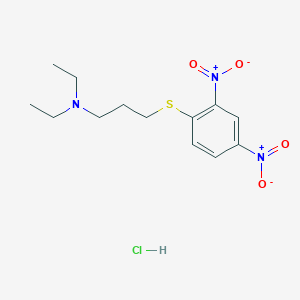

3-(2,4-dinitrophenyl)sulfanyl-N,N-diethylpropan-1-amine;hydrochloride

Description

3-(2,4-Dinitrophenyl)sulfanyl-N,N-diethylpropan-1-amine hydrochloride is a sulfur-containing aromatic amine derivative. Its structure features a 2,4-dinitrophenyl group attached via a sulfanyl (S–) bridge to a tertiary amine backbone (N,N-diethylpropan-1-amine), with a hydrochloride counterion. This compound is of interest in organic synthesis due to its electrophilic 2,4-dinitrophenyl group, which participates in nucleophilic substitution reactions, and its amine moiety, which can act as a catalyst or intermediate in pharmaceutical applications .

Properties

CAS No. |

7579-63-7 |

|---|---|

Molecular Formula |

C13H20ClN3O4S |

Molecular Weight |

349.83 g/mol |

IUPAC Name |

3-(2,4-dinitrophenyl)sulfanyl-N,N-diethylpropan-1-amine;hydrochloride |

InChI |

InChI=1S/C13H19N3O4S.ClH/c1-3-14(4-2)8-5-9-21-13-7-6-11(15(17)18)10-12(13)16(19)20;/h6-7,10H,3-5,8-9H2,1-2H3;1H |

InChI Key |

JZVXMQNKWPDOCN-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCCSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-].Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-dinitrophenyl)sulfanyl-N,N-diethylpropan-1-amine;hydrochloride typically involves the following steps:

Nitration: The starting material, 2,4-dinitroaniline, undergoes nitration to introduce the nitro groups at the 2 and 4 positions of the benzene ring.

Sulfonation: The nitro-substituted aniline is then sulfonated to introduce the sulfanyl group.

Amination: The sulfonated compound is further reacted with diethylamine to form the final product.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions under specific conditions to ensure high yield and purity. The process involves the use of catalysts and solvents that are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-(2,4-Dinitrophenyl)sulfanyl-N,N-diethylpropan-1-amine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Substitution: Substitution reactions can occur at the nitro or sulfanyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

Oxidation Products: Various oxo derivatives.

Reduction Products: Amines and other reduced forms.

Substitution Products: Different derivatives based on the substituents introduced.

Scientific Research Applications

3-(2,4-Dinitrophenyl)sulfanyl-N,N-diethylpropan-1-amine;hydrochloride has several scientific research applications:

Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound may be used in biochemical assays and studies involving enzyme inhibition or activation.

Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(2,4-dinitrophenyl)sulfanyl-N,N-diethylpropan-1-amine;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Aromatic Core

2,4-Dinitrophenyl Derivatives

2,4-Dinitrophenyl Phenyl Sulfide (DNPS–SPh) :

- Structure : Similar to the target compound but replaces the N,N-diethylpropan-1-amine group with a phenyl ring.

- Reactivity : Undergoes nucleophilic substitution with hydrazine in DMSO, exhibiting a second-order rate constant ($kA$) of $1.24 \times 10^{-3}$ L mol$^{-1}$ s$^{-1}$ at 30°C. This is slower than sulfone derivatives ($kA = 2.45 \times 10^{-3}$) due to reduced electron withdrawal by the sulfur atom compared to sulfone groups .

- Application : Used in kinetic studies to evaluate leaving group effects.

- Nε-2,4-DNP-L-Lysine Hydrochloride: Structure: Contains a 2,4-dinitrophenyl (DNP) group attached to lysine’s ε-amino group. Function: Serves as a biochemical marker for protein labeling and antibody conjugation. The DNP group enhances UV-vis detectability .

Amine Backbone Modifications

N,N-Diethyl vs. N,N-Dimethyl Amines

3-Chloro-N,N-diethylpropan-1-amine (CAS 104-77-8) :

3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride (CAS 5407-04-5) :

Sulfur-Containing Analogues

Thiazole and Thioether Derivatives

- N,N-Diethyl-3-[4-(2-phenyl-1,3-thiazol-4-yl)phenoxy]propan-1-amine Hydrate Hydrochloride: Structure: Replaces the sulfanyl-DNP group with a thiazole-containing phenoxy moiety. Application: Investigated for CNS activity due to thiazole’s bioisosteric similarity to neurotransmitters .

2,4-Dinitrophenyl Phenyl Sulfone (DNPS–SO2Ph) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.